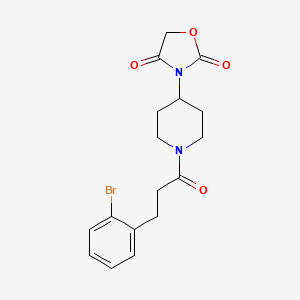

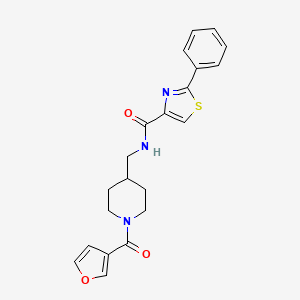

![molecular formula C22H20N2O4S B2662311 7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105219-97-3](/img/structure/B2662311.png)

7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using spectroscopic techniques like NMR, IR, and mass spectrometry.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions with specific reagents under controlled conditions. The yield, purity, and stereochemistry of the product are important factors to consider.Molecular Structure Analysis

The molecular structure can be determined using X-ray crystallography or NMR spectroscopy. The spatial arrangement of atoms and the bond lengths and angles are key aspects of the structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. The reactivity of the compound can be influenced by its structure and the conditions under which the reaction is carried out.Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, polarity, and reactivity can be determined through various experimental techniques.Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including similar compounds to the one mentioned, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. These compounds have shown high inhibitory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

- Some derivatives of Thieno[2,3-d]Pyrimidin-4(3H)-one have demonstrated significant antibacterial and antifungal activities, surpassing standard treatments in certain cases. This includes enhanced efficacy against strains of Candida fungus and various Gram-positive and Gram-negative bacteria (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Kinase Inhibition for Therapeutic Applications

- N-aryl derivatives of similar compounds have been designed as dual inhibitors of CLK1 and DYRK1A kinases, showing promise in the development of pharmacological treatments for diseases modulated by these kinases (Loidreau et al., 2013).

Antitumor Activity

- Certain 2,4-diamino derivatives of related pyrido[2,3-d]pyrimidine compounds have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, demonstrating significant activity against specific types of carcinomas in rats (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Structural Analysis for Drug Development

- The crystal structure of a closely related compound has been determined, aiding in the understanding of its biological mechanism of action, particularly in its role as an inhibitor of certain kinases (Guillon et al., 2013).

Antiviral Applications

- Derivatives of this compound class have also been evaluated for their anti-HIV-1 activity, showing the ability to inhibit virus replication at certain concentrations (Novikov, Ozerov, Sim, & Buckheit, 2004).

Anti-angiogenic and Anticancer Properties

- Some thieno[2,3-d]pyrimidin-4(3H)-ones have been identified as anticancer drugs with vascular-targeting and anti-angiogenic activities. These compounds show cytotoxicity against various cancer cells and influence the dynamics of microtubule and F-actin cytoskeletons (Gold et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining its LD50 value.

Future Directions

Future directions could involve optimizing the synthesis of the compound, studying its reactivity further, or investigating its potential applications.

Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds.

properties

IUPAC Name |

7-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-26-16-6-4-5-14(9-16)11-24-13-23-20-17(12-29-21(20)22(24)25)15-7-8-18(27-2)19(10-15)28-3/h4-10,12-13H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVNPTBEYPXWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

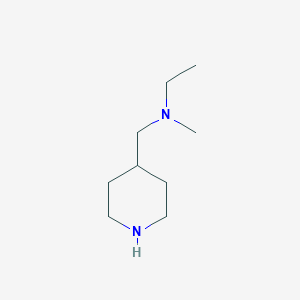

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2662228.png)

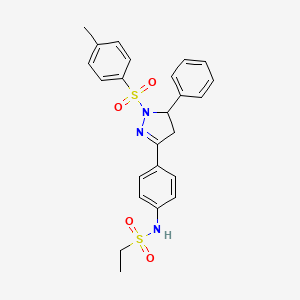

![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)

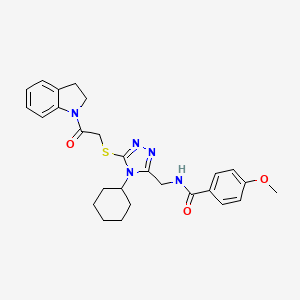

![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)

![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)

![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)

![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)